1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea
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Overview
Description
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a diisopropylamino group, a but-2-yn-1-yl chain, and a p-tolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the preparation of the but-2-yn-1-yl intermediate. This can be achieved through the reaction of propargyl bromide with a suitable base, such as sodium hydride, to form the corresponding alkyne.
Introduction of the Diisopropylamino Group: The alkyne intermediate is then reacted with diisopropylamine in the presence of a catalyst, such as copper(I) iodide, to introduce the diisopropylamino group.
Formation of the Urea Moiety: The final step involves the reaction of the diisopropylamino-substituted alkyne with p-tolyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(p-tolyl)urea: Similar structure with diethylamino group instead of diisopropylamino.
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(p-tolyl)urea: Contains a dimethylamino group instead of diisopropylamino.
1-(4-(Piperidin-1-yl)but-2-yn-1-yl)-3-(p-tolyl)urea: Features a piperidinyl group in place of diisopropylamino.
Uniqueness
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea is unique due to the presence of the bulky diisopropylamino group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)21(15(3)4)13-7-6-12-19-18(22)20-17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-5H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNQKENBLKVKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC#CCN(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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